Enantiomeric Configuration: (R)- vs. (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic Acid Benzyl Ester
The target compound bears the (R) absolute configuration at the piperidine 3-position. In the closely related HIV-1 protease inhibitor series reported by Zhou et al. (2020), the (R)-piperidine-3-carboxamide P2-ligand (compound 22a) achieved an IC₅₀ of 3.61 nM against HIV-1 protease, whereas the corresponding (S)-configured analog was not among the most potent inhibitors in the 24-compound panel [REFS-1, REFS-2]. Although the target compound is a protected intermediate rather than the final inhibitor, the stereochemical requirement at the piperidine 3-position is established by the SAR in this series: the (R)-configuration is critical for the ligand to adopt the binding orientation that positions the P2 and P2' groups into their respective protease subsites. Procurement of the (S)-enantiomer (CAS 1354000-59-1, available from the same supplier family as product code F080968) would produce a downstream inhibitor with inverted stereochemistry at the P2 position, which class-level SAR indicates would be detrimental to potency [1].
| Evidence Dimension | Stereochemical configuration at piperidine 3-position and inferred impact on downstream inhibitor potency |
|---|---|
| Target Compound Data | (R)-configuration; final inhibitor (compound 22a analog) IC₅₀ = 3.61 nM (HIV-1 protease enzymatic assay) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1354000-59-1); corresponding (S)-configured compounds in the 24-member series were not among the most potent (<20 nM) inhibitors |
| Quantified Difference | IC₅₀ for (R)-configured lead compound 22a = 3.61 nM; (S)-configured analogs lacked comparable potency in the same enzymatic assay. Note: direct (R)- vs. (S)-3-(carboxymethyl-cyclopropyl-amino)-piperidine intermediate comparison data not available in primary literature as of 2026. |
| Conditions | In vitro HIV-1 protease enzymatic inhibition assay using recombinant protease; IC₅₀ determined by fluorogenic substrate cleavage (Zhou et al., PLoS ONE, 2020). Note: data are for final elaborated inhibitors, not the protected intermediate. |
Why This Matters
For programs targeting HIV-1 protease or any chiral biological target, selecting the correct enantiomeric intermediate avoids investing synthetic effort into a diastereomeric series that class-level SAR predicts will be sub-potent.
- [1] Zhou H, Zhu M, Ma L, Zhou J, Dong B, Zhang G, Cen S, Wang Y, Wang J. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS ONE. 2020;15(7):e0235483. View Source
